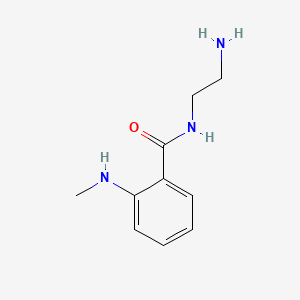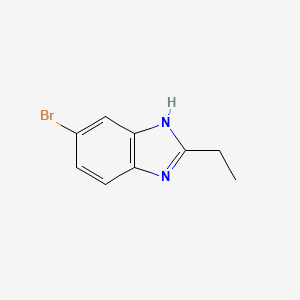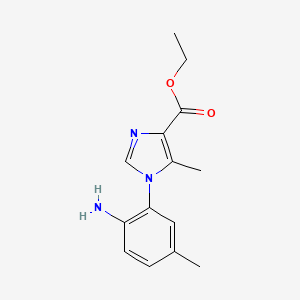
Ethyl 1-(2-amino-5-methylphenyl)-5-methyl-1H-imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of imidazole, which is a heterocyclic aromatic organic compound. Imidazole derivatives are known to have a wide range of applications in medicinal chemistry and drug discovery .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-aminothiazole derivatives have been synthesized and characterized in various studies . The synthesis of these compounds often involves complex organic reactions and the use of catalysts .
Molecular Structure Analysis
The molecular structure of this compound would likely include an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The presence of the ethyl, amino, and methyl groups would also influence the compound’s properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been used in catalytic protodeboronation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. Factors such as polarity, solubility, stability, and reactivity would be determined by the presence and arrangement of the functional groups in the molecule .
Aplicaciones Científicas De Investigación
Hydrogen-Bonded Supramolecular Structures : Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, closely related to the compound , have been studied for their ability to form hydrogen-bonded supramolecular structures. These structures are significant in the development of new materials and pharmaceuticals due to their unique binding properties (Costa et al., 2007).
Chemical Synthesis and Rearrangements : Ethyl 1-methyl-4-(β-D-ribofuranosylamino)imidazole-5-carboxylate, a variant of the compound, has been synthesized and studied for its base-catalyzed ring-opening and closure, which is significant for organic synthesis and drug design (D. Ewing, G. Mackenzie, Sean P. N. Rouse, R. M. Scrowston, 1995).
Key Intermediate in Pharmaceutical Synthesis : Ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, a structurally related compound, is a key intermediate in the synthesis of Olmesartan, a medication used to treat high blood pressure (Shen Zheng-rong, 2007).
Alkylation and Acylation Studies : The treatment of ethyl 5-amino-1-benzylimidazole-4-carboxylate, a similar compound, with butyl-lithium and methyl iodide has been explored, which is essential for understanding chemical reactions in organic synthesis (G. Mackenzie, H. A. Wilson, G. Shaw, D. Ewing, 1988).
Antimicrobial Activity and 3D QSAR Analysis : Ethyl 2-amino-4-methylthiazole-5-carboxylate, structurally akin to the compound , has been modified and synthesized for antimicrobial activities and structure-activity relationships using 3D QSAR analysis (N. Desai, N. Bhatt, S. Joshi, 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 1-(2-amino-5-methylphenyl)-5-methylimidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-14(18)13-10(3)17(8-16-13)12-7-9(2)5-6-11(12)15/h5-8H,4,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQOIBVVNHVTET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C2=C(C=CC(=C2)C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

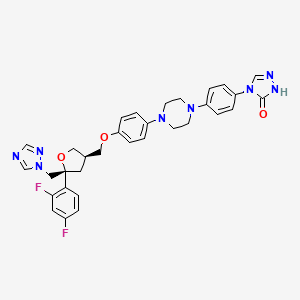
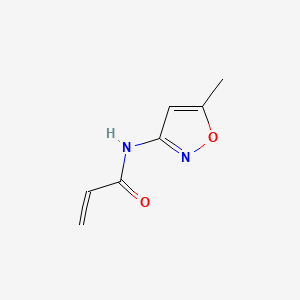
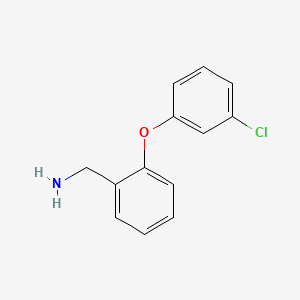
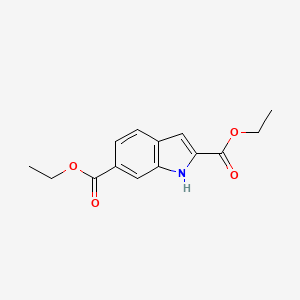
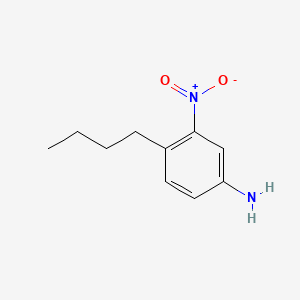
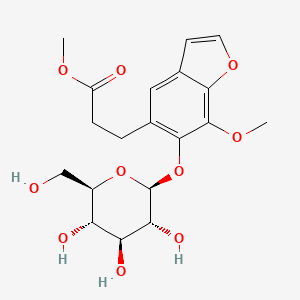

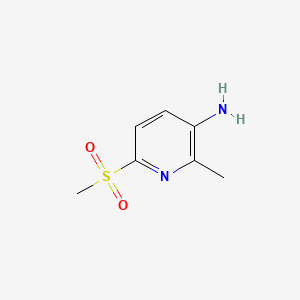
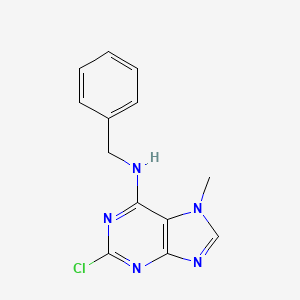
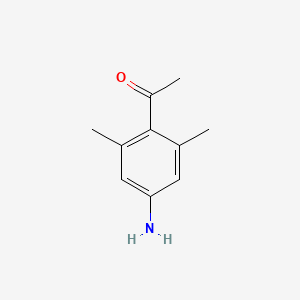

![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)
